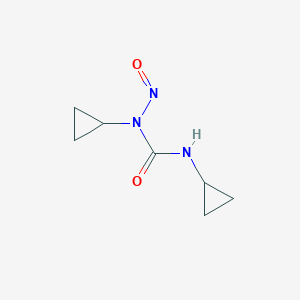
1,3-Dicyclopropyl-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dicyclopropyl-1-nitrosourea is an organic compound with the molecular formula C7H11N3O2. It is a member of the nitrosourea family, which is known for its applications in chemotherapy due to its ability to alkylate DNA. This compound is characterized by the presence of two cyclopropyl groups and a nitrosourea moiety, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopropyl-1-nitrosourea typically involves the reaction of cyclopropylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclopropylamine} + \text{Nitrosyl Chloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere to prevent the decomposition of the nitrosyl chloride. The temperature and solvent used can vary, but common solvents include dichloromethane and chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
1,3-Dicyclopropyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The nitrosourea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines.
科学研究应用
1,3-Dicyclopropyl-1-nitrosourea has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, particularly its ability to alkylate DNA.
Industry: It is used in the production of various chemical intermediates and as a precursor for other nitrosourea compounds.
作用机制
The mechanism of action of 1,3-Dicyclopropyl-1-nitrosourea involves the alkylation of DNA. The nitrosourea moiety can form reactive intermediates that interact with DNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The molecular targets include the DNA bases, particularly guanine and cytosine.
相似化合物的比较
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent.
Streptozotocin: Used in the treatment of pancreatic cancer.
Uniqueness
1,3-Dicyclopropyl-1-nitrosourea is unique due to the presence of cyclopropyl groups, which impart distinct chemical properties compared to other nitrosoureas. These properties include increased stability and specific reactivity patterns, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
80413-75-8 |
|---|---|
分子式 |
C7H11N3O2 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
1,3-dicyclopropyl-1-nitrosourea |
InChI |
InChI=1S/C7H11N3O2/c11-7(8-5-1-2-5)10(9-12)6-3-4-6/h5-6H,1-4H2,(H,8,11) |
InChI 键 |
BVBVDWCJVTVEJB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)N(C2CC2)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)
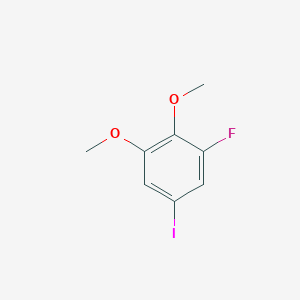

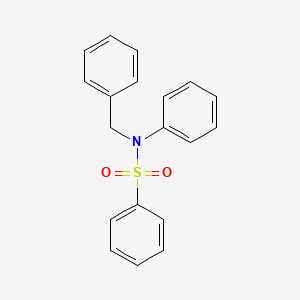
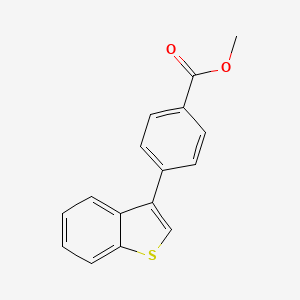
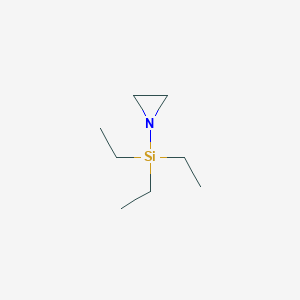

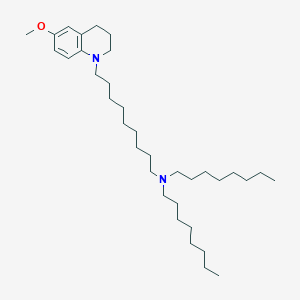
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
